molecular formula C10H11NO4 B246414 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid

5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid

Cat. No. B246414
M. Wt: 209.2 g/mol
InChI Key: RTAMAPMJGXGVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid, also known as N-acetylanthranilic acid, is an organic compound that belongs to the class of carboxylic acids. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to inhibit the growth of weeds without harming crops.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid in lab experiments is its availability. It is a relatively inexpensive compound that is readily available from chemical suppliers. Another advantage is its stability, as it can be stored for long periods without degradation.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid. One direction is to further investigate its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells, but more research is needed to determine its efficacy and potential side effects.
Another direction is to investigate its potential use as a herbicide. It has been shown to inhibit the growth of weeds without harming crops, but more research is needed to determine its effectiveness and potential environmental impact.
Finally, more research is needed to fully understand the mechanism of action of 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid. This will help to better understand its potential applications in medicine, agriculture, and industry.

Synthesis Methods

The synthesis of 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid can be achieved by several methods. One of the most common methods is the acetylation of anthranilic acid with acetic anhydride. This reaction is catalyzed by a strong acid, such as sulfuric acid. The resulting product is then hydrolyzed to obtain 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acidranilic acid.

Scientific Research Applications

5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In agriculture, 5-(Acetylamino)-2-hydroxy-3-methylbenzoic acid has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds without harming crops.
In industry, this compound has been studied for its potential use as a precursor for the synthesis of other compounds, such as dyes and pharmaceuticals.

properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

5-acetamido-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C10H11NO4/c1-5-3-7(11-6(2)12)4-8(9(5)13)10(14)15/h3-4,13H,1-2H3,(H,11,12)(H,14,15)

InChI Key

RTAMAPMJGXGVLT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)NC(=O)C)C(=O)O)O

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.